molecular formula C15H16N4O3 B2893614 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide CAS No. 2034621-41-3

6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide

Cat. No.: B2893614
CAS No.: 2034621-41-3
M. Wt: 300.318
InChI Key: LEQGKOONICUVTK-UHFFFAOYSA-N
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Description

6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is a compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation: The carboxamide group is introduced by reacting the pyrimidine derivative with an amine, such as 4-morpholinophenylamine, under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of 6-keto-N-(4-morpholinophenyl)pyrimidine-4-carboxamide.

    Reduction: Formation of 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biology: It is used in the study of cell signaling pathways and protein interactions.

    Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Another kinase inhibitor with potential anticancer properties.

    Quinazoline: Widely studied for its anticancer and anti-inflammatory activities.

Uniqueness

6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its morpholine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-14-9-13(16-10-17-14)15(21)18-11-1-3-12(4-2-11)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2,(H,18,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQGKOONICUVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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